1-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride

Medicinal chemistry Salt selection Building block procurement

1-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride (CAS 2503203-91-4; also supplied as the dihydrochloride dihydrate under CAS 936940-73-7) is a heterocyclic building block belonging to the 5,6,7,8-tetrahydroquinazoline class. It features a 4-methyl substituent on the saturated pyrimidine ring and a primary aminomethyl group at the 2-position, supplied as the bis-hydrochloride salt form.

Molecular Formula C10H17Cl2N3
Molecular Weight 250.17 g/mol
Cat. No. B8135772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride
Molecular FormulaC10H17Cl2N3
Molecular Weight250.17 g/mol
Structural Identifiers
SMILESCC1=C2CCCCC2=NC(=N1)CN.Cl.Cl
InChIInChI=1S/C10H15N3.2ClH/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7;;/h2-6,11H2,1H3;2*1H
InChIKeyIYFONUWJQSYDQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine Dihydrochloride – Structural Identity, Salt Form, and Procurement-Relevant Classification


1-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride (CAS 2503203-91-4; also supplied as the dihydrochloride dihydrate under CAS 936940-73-7) is a heterocyclic building block belonging to the 5,6,7,8-tetrahydroquinazoline class. It features a 4-methyl substituent on the saturated pyrimidine ring and a primary aminomethyl group at the 2-position, supplied as the bis-hydrochloride salt form. The compound is commercially catalogued by ChemBridge Corporation as screening compound BB-4003009 and is distributed by multiple specialist chemical suppliers including Fluorochem (F358718) . Its molecular formula is C10H15N3 (free base), with the dihydrochloride dihydrate form carrying the formula C10H21Cl2N3O2 and a molecular weight of 286.2 g/mol . The tetrahydroquinazoline scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibitor design, having yielded potent leads against topoisomerase II, KRAS, and dopamine D3 receptors [1][2].

Why 1-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine Dihydrochloride Cannot Be Casually Substituted: The Case for Salt Form, Regiochemistry, and Scaffold Precision


Within the 5,6,7,8-tetrahydroquinazoline chemical space, subtle structural variations produce large differences in physicochemical properties and biological applicability. Three critical axes of differentiation preclude casual analog substitution: (1) Salt form identity – the dihydrochloride salt (2 HCl equivalents) confers substantially different aqueous solubility and handling characteristics compared to the free base or the mono-hydrochloride ; (2) Substitution pattern – the 4-methyl group alters the electron density distribution of the quinazoline ring relative to the unsubstituted, 4-trifluoromethyl, or 6,6-dimethyl variants, which in published kinase and GPCR programs has been shown to modulate target binding affinity and selectivity [1]; (3) Linker geometry – the aminomethyl group at the 2-position provides a one-carbon spacer with a primary amine nucleophile, enabling derivatization chemistries (reductive amination, acylation, urea formation) that are not equivalently accessible with the ethyl-linked or directly amine-attached analogs . Generic substitution among these analogs without experimental verification may compromise reaction yields, alter solubility profiles, or invalidate structure-activity relationships.

Quantitative Differentiation Evidence: 1-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine Dihydrochloride vs. Its Closest Analogs


Salt Form Differentiation: Dihydrochloride vs. Free Base – Aqueous Solubility and Handling Advantages

The dihydrochloride dihydrate salt form (CAS 936940-73-7 as supplied; CAS 2503203-91-4 for anhydrous dihydrochloride) provides a well-defined, crystalline solid with LogP of 0.71, indicating substantially greater hydrophilicity than the free base . The free base (CAS 936940-73-7 when referring to the neutral species) has a calculated aqueous solubility of 15 g/L at 25°C . While direct experimental solubility values for the dihydrochloride are not published in peer-reviewed literature, class-level inference from analogous tetrahydroquinazoline dihydrochloride salts (e.g., N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride) confirms that the bis-HCl salt form 'enhances solubility and stability in aqueous environments, which is crucial for use in pharmaceutical formulations' [1]. The dihydrochloride is supplied as a solid with 95% purity and is described as freely soluble in water .

Medicinal chemistry Salt selection Building block procurement

Regiochemical Differentiation: 4-Methyl vs. 4-Unsubstituted Tetrahydroquinazoline – Impact on Electron Density and Binding Potential

The 4-methyl substituent on the tetrahydroquinazoline core distinguishes this compound from the simpler (5,6,7,8-tetrahydroquinazolin-2-yl)methanamine (CAS 944903-75-7, molecular formula C9H13N3, MW 163.22) . As noted in the product documentation for the structurally related 6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine, '4-Methyl substitution alters the electron density of the quinazoline ring, which may influence binding interactions in biological systems' . This electronic modulation is not merely speculative: in the tetrahydroquinazoline topoisomerase II inhibitor series reported by Bavetsias et al. (2020), the 6-amino-tetrahydroquinazoline lead compound ARN-21934 achieved an IC50 of 2 μM for DNA relaxation inhibition versus 120 μM for etoposide, with the substitution pattern on the saturated ring being critical for both potency and ~100-fold selectivity for topoIIα over topoIIβ [1]. While ARN-21934 is not the target compound, these data establish the class-level principle that substitution position and identity on the tetrahydroquinazoline scaffold profoundly affect biological activity.

Kinase inhibitor design SAR Scaffold hopping

Linker Length Differentiation: Aminomethyl (C1) vs. Aminoethyl (C2) Linker – Consequences for Derivatization Chemistry and Conformational Space

The target compound bears a one-carbon (aminomethyl) linker between the quinazoline 2-position and the primary amine. This contrasts with 2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethan-1-amine hydrochloride (CAS 1421532-68-4 for the 4-CF3 analog; the 4-methyl ethyl-linked analog exists under a separate CAS as 2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethan-1-amine hydrochloride, MW 227.73, C11H18ClN3) . The C1 linker in the target compound constrains the amine nucleophile closer to the heterocyclic core, resulting in different conformational preferences and potentially altered reactivity in amide coupling and reductive amination reactions. The Hit2Lead database documents at least six distinct amide derivatives elaborated from the target scaffold via the aminomethyl handle, including compounds with pyrazole, chromane, imidazo[1,2-a]pyridine, and tetrazole substituents [1], demonstrating the established synthetic tractability of this specific linker geometry.

Chemical biology Fragment-based drug discovery Building block reactivity

4-Methyl vs. 4-Trifluoromethyl Substitution: Lipophilicity and Electronic Effects on Scaffold Properties

Replacing the 4-methyl group with a 4-trifluoromethyl substituent yields 4-trifluoromethyl-5,6,7,8-tetrahydroquinazolin-2-ylamine (CAS 256954-38-8, C9H10F3N3, MW 217.19) . The CF3 group introduces strong electron-withdrawing character (Hammett σp ≈ 0.54 for CF3 vs. σm ≈ –0.07 for CH3), substantially altering the electronic profile of the quinazoline ring. While direct comparative biological data between the 4-CH3 and 4-CF3 tetrahydroquinazoline methanamine series are absent from the published literature, the Pfizer KRAS inhibitor patent (WO/2019/155399) explicitly claims tetrahydroquinazoline derivatives with varying 4-position substituents, indicating that this position is a critical diversity point for modulating target engagement [1]. The 4-methyl variant (target compound LogP 0.71 as dihydrochloride) is expected to be significantly less lipophilic than the corresponding 4-CF3 analog, which influences both solubility and membrane permeability profiles.

Physicochemical profiling Lead optimization Medicinal chemistry

Combinatorial Derivatization Scope: Documented Library Elaboration from the 2-Aminomethyl Handle

The target compound serves as a validated building block within the ChemBridge screening collection (catalog BB-4003009), where it has been elaborated into multiple screening compounds through amide bond formation at the primary amine . Documented derivatives accessible from this scaffold include: (i) tetrazole-acetamide conjugates (Hit2Lead SC-39638400, MW 370, LogP 1.18) ; (ii) pyrazolo[4,3-c]pyridine dicarboxamide derivatives (PubChem CID 121499279, MW 383.4, XLogP3-AA 0.5) [1]; (iii) pyrazole-5-carboxamide derivatives (Hit2Lead, 3-isopropyl-1-methyl variant) ; and (iv) imidazo[1,2-a]pyridine-acetamide derivatives (Hit2Lead) . This existing library of elaborated products demonstrates that the 2-aminomethyl handle is synthetically robust and that the scaffold is compatible with diverse carboxylic acid coupling partners. By contrast, the 6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine analog (CAS 1344202-33-0) has its primary amine directly attached to the 2-position without a methylene spacer, resulting in different reactivity (aniline-like vs. benzylamine-like) and a distinct set of accessible derivatives .

Combinatorial chemistry Screening library design Hit expansion

Optimal Application Scenarios for 1-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine Dihydrochloride Based on Quantified Differentiation Evidence


Kinase-Focused Fragment Library Construction Requiring a Privileged Tetrahydroquinazoline Scaffold with a Primary Amine Derivatization Handle

The compound's 4-methyl-tetrahydroquinazoline core places it within a scaffold class that has produced potent inhibitors of topoisomerase II (IC50 = 2 μM for lead ARN-21934 vs. 120 μM for etoposide) and KRAS [1][2]. The 2-aminomethyl handle provides a reactive primary amine suitable for rapid parallel library synthesis via amide coupling or reductive amination. The dihydrochloride salt form ensures aqueous solubility for biochemical assay compatibility without additional formulation [3]. The documented elaboration of this exact scaffold into ≥6 screening compounds within the ChemBridge collection validates its utility for hit expansion campaigns.

CNS-Targeted Lead Optimization Programs Requiring Moderately Lipophilic, Low-Molecular-Weight Building Blocks

With a free base molecular weight of 177.25 Da, a dihydrochloride salt LogP of 0.71, and only 1 rotatable bond, the compound satisfies multiple CNS drug-likeness criteria (MW < 300, LogP < 3, rotatable bonds ≤ 3) . The tetrahydroquinazoline scaffold has demonstrated blood-brain barrier penetration capability in the topoisomerase II inhibitor program (ARN-21934) [1], and 4-substituted tetrahydroquinazolines have shown high-affinity dopamine D3 receptor binding [4], supporting the scaffold's CNS compatibility.

Medicinal Chemistry Projects Requiring a Structurally Defined Salt Form for Reproducible Aqueous-Phase Reaction Conditions

Unlike the free base (calculated solubility 15 g/L at 25°C) or the mono-hydrochloride (CAS 1188263-46-8, MW 213.71), the dihydrochloride dihydrate form provides a crystalline, non-hygroscopic solid with well-defined stoichiometry (2 HCl·2 H2O, MW 286.2) . This enables accurate gravimetric dispensing for quantitative reactions and eliminates the batch-to-batch variability in water content that can plague free base forms. The compound is priced at approximately $25/g from Hit2Lead , making it economically viable for multi-gram scale parallel synthesis campaigns.

Selectivity Profiling Studies Comparing 4-Methyl vs. 4-CF3 or 4-Unsubstituted Tetrahydroquinazoline Pharmacophores

The distinct electronic character of the 4-methyl substituent (weakly electron-donating, +I effect) relative to the 4-CF3 analog (strongly electron-withdrawing, –I effect; CAS 256954-38-8) or the 4-unsubstituted analog (CAS 944903-75-7) makes this compound an essential comparator for structure-activity relationship studies investigating the 4-position's contribution to target binding . The Pfizer KRAS inhibitor patent explicitly claims tetrahydroquinazoline derivatives with varying 4-position substituents, confirming this position as a critical diversity point [2].

Quote Request

Request a Quote for 1-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.